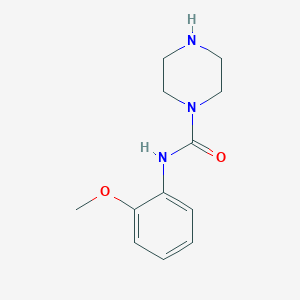

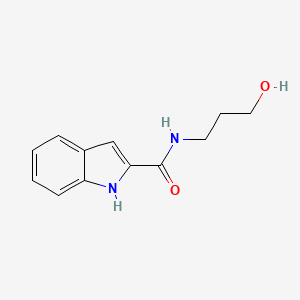

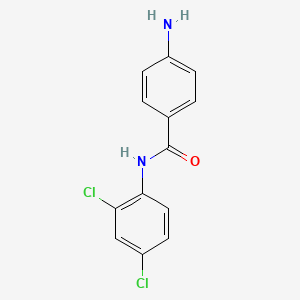

![molecular formula C9H8FN3OS B1299532 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol CAS No. 436095-85-1](/img/structure/B1299532.png)

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol” is a derivative of the 1,3,4-oxadiazole scaffold . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques . A mixture of 1,3,4 oxadiazole-2-thiol derivatives was refluxed for 10–15 hours .Molecular Structure Analysis

The molecular structure of “5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol” include the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol” include a molecular weight of 178.21 . The compound is solid in form and has a melting point of 219-222 °C .Scientific Research Applications

Anticancer Applications

Oxadiazoles, including our compound of interest, have shown potential in anticancer applications . They can be used as part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Vasodilator Applications

These compounds have also been used as vasodilators . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.

Anticonvulsant Applications

Oxadiazoles have been used in the treatment of seizures as anticonvulsants . They can help to reduce the frequency and severity of seizures.

Antidiabetic Applications

These compounds have shown potential in the treatment of diabetes . They can help to control blood sugar levels, which is crucial in managing diabetes.

High-Energy Applications

Oxadiazoles have established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations . This makes them useful in various high-energy applications.

Mechanism of Action

- It interferes with several pathways related to bacterial virulence, including:

Target of Action

Mode of Action

Action Environment

properties

IUPAC Name |

5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUDPUJCHMLGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=NNC(=S)O2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360670 |

Source

|

| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol | |

CAS RN |

436095-85-1 |

Source

|

| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

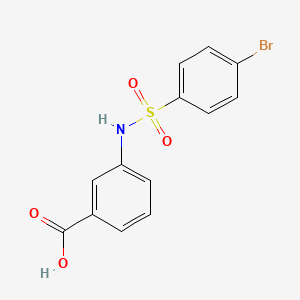

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)